Onvansertib

Description

This compound is an orally bioavailable, adenosine triphosphate (ATP) competitive inhibitor of polo-like kinase 1 (PLK1; PLK-1; STPK13), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits PLK1, which disrupts mitosis and induces selective G2/M cell-cycle arrest followed by apoptosis in PLK1-overexpressing tumor cells. PLK1, named after the polo gene of Drosophila melanogaster, is a serine/threonine kinase that is crucial for the regulation of mitosis, and plays a key role in tumor cell proliferation. PLK1 expression is upregulated in a variety of tumor cell types and high expression is associated with increased aggressiveness and poor prognosis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

ATP-competitive polo-like kinase 1 (Plk1) inhibito

Structure

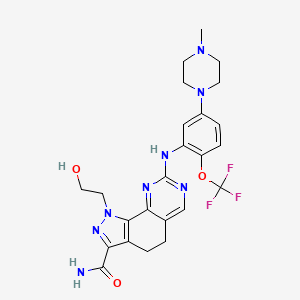

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025917 | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034616-18-6 | |

| Record name | Onvansertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onvansertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onvansertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONVANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Onvansertib: A Technical Guide to PLK1 Inhibition and Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (formerly PCM-075 or NMS-1286937) is a highly selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis. This compound's mechanism of action centers on the disruption of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing preclinical and clinical data, providing detailed experimental protocols for its evaluation, and visualizing key pathways and workflows.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, with pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][4][5][6] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases. In numerous malignancies, PLK1 is overexpressed, contributing to uncontrolled cell proliferation and genomic instability. This makes PLK1 an attractive target for anticancer therapy.

This compound is a third-generation PLK1 inhibitor designed for high selectivity and oral bioavailability.[7][8] Preclinical studies have demonstrated its potent anti-tumor activity across a spectrum of solid and hematologic malignancies, both as a single agent and in combination with other therapies.[1][7][9] Clinical trials are actively evaluating its safety and efficacy in various cancer types, including acute myeloid leukemia (AML) and metastatic colorectal cancer (mCRC).[3][9][10][11]

Mechanism of Action: PLK1 Inhibition and Mitotic Arrest

This compound selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[1][3] This inhibition disrupts the downstream signaling cascade orchestrated by PLK1, which is essential for proper mitotic progression. The primary consequence of PLK1 inhibition by this compound is the induction of mitotic arrest at the G2/M phase of the cell cycle.[1][4][12] This arrest is characterized by the accumulation of cells with 4N DNA content. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[4][12]

Below is a diagram illustrating the PLK1 signaling pathway and the mechanism of this compound-induced mitotic arrest.

Caption: PLK1 signaling pathway and this compound's mechanism of action.

Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its potency.

In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Cancer | 42 | [12][13] |

| AmL-NS8 | Acute Myeloid Leukemia | 36 | [2] |

| A549 | Lung Adenocarcinoma | In the nanomolar range | [1][14] |

| PC-9 | Lung Adenocarcinoma | In the nanomolar range | [1][14] |

| DLD1 KRAS MUT | Colorectal Cancer | ~25 | [15] |

| HCT116 | Colorectal Cancer | Not specified | [15] |

| Group 3 Medulloblastoma | Medulloblastoma | 4.90 - 6 | [16] |

| SHH Medulloblastoma | Medulloblastoma | up to 27.94 | [16] |

| Normal Human Astrocytes (NHA) | Normal Brain Cells | 131.60 | [16] |

| ARK-1 | Uterine Serous Carcinoma | 22.71 | [4] |

| SPEC-2 | Uterine Serous Carcinoma | 45.34 | [4] |

| MCAS | Mucinous Ovarian Cancer | In the nanomolar range | [17] |

| EFO27 | Mucinous Ovarian Cancer | In the nanomolar range | [17] |

| JHOM1 | Mucinous Ovarian Cancer | In the nanomolar range | [17] |

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition with this compound treatment.

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| A549 | Lung Adenocarcinoma | This compound (60 mg/kg, p.o.) | Significant reduction in tumor growth and weight | [1][14] |

| HCT116 (KRAS-mutant) | Colorectal Cancer | This compound + Irinotecan | Significantly more profound tumor growth inhibition compared to single agents; 50% of mice showed tumor regression | [15] |

| KRAS-mutant CRC | Colorectal Cancer | This compound + Bevacizumab | Robust antitumor activity, superior to individual treatments | [18] |

| Medulloblastoma | Medulloblastoma | This compound + Radiation | Marked tumor regression | [16] |

Clinical Data

This compound is being evaluated in several clinical trials, both as a monotherapy and in combination with standard-of-care agents. The data from these trials are promising, particularly in hematologic malignancies and solid tumors with specific genetic mutations.

Acute Myeloid Leukemia (AML)

A Phase 1b/2 study (NCT03303339) evaluated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory AML.[9][19]

| Combination Therapy | Dose | Overall Response Rate (CR/CRi) | Key Findings | Reference |

| This compound + Decitabine | 60 mg/m² (MTD) | 24% (5/21 evaluable patients) | Well-tolerated; decrease in mutant ctDNA associated with clinical response. | [9][20] |

| This compound + Decitabine | Not specified | 20% (9/45 patients) | 55% of responders had a splicing factor mutation; durable responses observed. | [18] |

Metastatic Colorectal Cancer (mCRC)

Several trials have investigated this compound in combination with FOLFIRI and bevacizumab for KRAS-mutant mCRC.

Phase 1b/2 Study (NCT03829410) [10][11]

| Patient Population | This compound Dose (RP2D) | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |

| Second-line KRAS-mutant mCRC (n=18, Phase 1b) | 15 mg/m² | 44% (Partial Response) | 9.5 months | Not specified | [10] |

| Second-line KRAS-mutant mCRC (n=53, Phase 2) | 15 mg/m² | 26.4% | 11.7 months | 8.4 months | [3][11] |

| - Bevacizumab-naïve (n=13) | 15 mg/m² | 76.9% | Not Reached | 14.9 months | [3][11] |

| - Bevacizumab-exposed (n=40) | 15 mg/m² | 10.0% | Not specified | 6.6 months | [3][11] |

Phase 2 Randomized Study (CRDF-004, NCT05593328) [1]

| Treatment Arm | Objective Response Rate (ORR) |

| This compound (20 mg) + SOC | 50% (5/10) |

| This compound (30 mg) + SOC | 64% (7/11) |

| SOC alone (Control) | 33% (3/9) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are generalized protocols for key in vitro and in vivo assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[1]

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[12][16]

-

Assay Procedure:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment: Seed cells and treat with this compound for the desired time (e.g., 48 hours).[1]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.[1]

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[1][22]

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for a specified duration (e.g., 48 hours).[1]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[2]

-

Staining:

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

-

Analysis: Differentiate cell populations based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[1]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25] Administer this compound orally at the desired dose and schedule (e.g., 60 mg/kg, daily).[1] The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Visualizing Workflows

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PLK1 inhibitor like this compound.

Caption: A generalized preclinical evaluation workflow for this compound.

Conclusion

This compound is a promising, selective PLK1 inhibitor with a well-defined mechanism of action involving the induction of mitotic arrest and apoptosis in cancer cells. Preclinical data have consistently demonstrated its potent anti-tumor activity, and ongoing clinical trials are showing encouraging results in various malignancies, particularly in combination with standard-of-care therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other PLK1 inhibitors. As our understanding of the molecular drivers of cancer deepens, targeted therapies like this compound hold the potential to provide more effective and less toxic treatment options for patients.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. OUH - Protocols [ous-research.no]

- 13. selleckchem.com [selleckchem.com]

- 14. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 17. researchgate.net [researchgate.net]

- 18. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]

- 19. Cardiff Oncology Reports Positive Initial Efficacy Data for this compound in Metastatic Colorectal Cancer and Secures $40 Million Financing | Nasdaq [nasdaq.com]

- 20. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ch.promega.com [ch.promega.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 24. kumc.edu [kumc.edu]

- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Onvansertib's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (formerly PCM-075) is a highly selective, third-generation, oral inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation. Overexpressed in a multitude of human cancers, PLK1 is a key regulator of mitosis. Its inhibition by this compound leads to mitotic arrest, predominantly at the G2/M checkpoint, and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis, supported by a compilation of preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to facilitate further research and development in this area.

Introduction: this compound and its Target, PLK1

Polo-like kinase 1 (PLK1) is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Its expression is tightly regulated throughout the cell cycle, peaking at the G2/M transition. In numerous malignancies, including acute myeloid leukemia (AML), colorectal cancer, breast cancer, and endometrial cancer, PLK1 is significantly overexpressed, often correlating with poor prognosis.[1][2] This overexpression makes PLK1 an attractive therapeutic target.

This compound is a potent and selective ATP-competitive inhibitor of PLK1.[1] By binding to the kinase domain of PLK1, this compound disrupts its catalytic activity, leading to a cascade of events that culminate in the selective elimination of cancer cells through apoptosis.[3] Preclinical studies have consistently demonstrated this compound's ability to induce G2/M arrest and apoptosis in various cancer cell lines.[1] Furthermore, clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with standard-of-care treatments.[4][5]

Mechanism of Action: this compound-Induced Apoptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis following a prolonged mitotic arrest. This process involves a complex interplay of signaling pathways that regulate cell cycle checkpoints and programmed cell death.

Mitotic Arrest at the G2/M Checkpoint

Inhibition of PLK1 by this compound disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). This results in a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] This arrest prevents the proper segregation of chromosomes, leading to mitotic catastrophe and ultimately, apoptosis.[6]

Modulation of Apoptotic Regulators

This compound-induced apoptosis is mediated by the regulation of key pro- and anti-apoptotic proteins. Preclinical studies have shown that treatment with this compound leads to:

-

Downregulation of Anti-Apoptotic Proteins: A notable decrease in the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2 has been observed in cancer cells treated with this compound.[2]

-

Upregulation of Pro-Apoptotic Markers: this compound treatment results in an increased expression of pro-apoptotic markers, including cleaved caspase-3 and cleaved poly (ADP-ribose) polymerase (PARP).[2][7] The cleavage of these proteins is a hallmark of apoptosis.

Induction of DNA Damage

The mitotic disruption caused by this compound can also lead to DNA damage.[2] This DNA damage can further activate apoptotic signaling pathways, contributing to the overall cytotoxic effect of the drug.

Signaling Pathways

The induction of apoptosis by this compound is orchestrated through a series of interconnected signaling pathways. The primary pathway is initiated by the inhibition of PLK1, leading to mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize the quantitative data from various preclinical studies demonstrating the apoptotic effects of this compound in different cancer cell lines.

Table 1: Induction of Apoptosis by this compound in Endometrial Cancer Cells

| Cell Line | This compound Concentration (nM) | Treatment Duration | Assay | Result | Reference |

| KLE | 25 | 14 h | Cleaved Caspase-3 ELISA | Significant increase | [4] |

| KLE | 50 | 14 h | Cleaved Caspase-3 ELISA | 1.24-fold increase vs. control | [4] |

| EC-023 | 25 | 14 h | Cleaved Caspase-3 ELISA | Significant increase | [4] |

| EC-023 | 50 | 14 h | Cleaved Caspase-3 ELISA | 2.07-fold increase vs. control | [4] |

| ARK-1 (Uterine Serous) | 10 (in combination with 1 nM Paclitaxel) | 12 h | Cleaved Caspase-3 ELISA | 1.79-fold increase | [2] |

| SPEC-2 (Uterine Serous) | 10 (in combination with 1 nM Paclitaxel) | 12 h | Cleaved Caspase-3 ELISA | - | [2] |

Table 2: Induction of Apoptosis by this compound in Lung Adenocarcinoma Cells

| Cell Line | This compound Concentration | Treatment Duration | Assay | Result | Reference |

| A549 | Increasing concentrations | 48 h | Annexin V-FITC Flow Cytometry | Dose-dependent increase in apoptotic cells | [7] |

| PC-9 | Increasing concentrations | 48 h | Annexin V-FITC Flow Cytometry | Dose-dependent increase in apoptotic cells | [7] |

| A549 | Not specified | Not specified | Western Blot | Increased Cleaved PARP | [7] |

| PC-9 | Not specified | Not specified | Western Blot | Increased Cleaved PARP | [7] |

Table 3: Synergistic Induction of Apoptosis with this compound Combinations

| Cancer Type | Cell Lines | Combination Agent | Assay | Key Finding | Reference |

| HR+ Breast Cancer | ER+ breast cancer cell lines | Paclitaxel | TUNEL Assay | Pronounced apoptosis compared to monotherapies | [8] |

| Endometrial Cancer | KLE, EC-023 | Paclitaxel (1 nM) | Cleaved Caspase-3 ELISA | 2.01-fold (KLE) and 1.79-fold (EC-023) increase with 25 nM this compound | [4] |

| KRAS-Mutant Colorectal Cancer | HCT116 Xenograft | Irinotecan | Not specified | Profound tumor growth inhibition | [9] |

| KRAS-Mutant Colorectal Cancer | 3 Xenograft Models | Bevacizumab | Immunohistochemistry | Increased apoptosis compared to monotherapies | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate this compound-induced apoptosis.

Annexin V-FITC Apoptosis Assay (Flow Cytometry)

This protocol is adapted from a study on lung adenocarcinoma cells.[7]

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

-

Cancer cell lines (e.g., A549, PC-9)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 48 hours.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cleaved Caspase-3 ELISA

This protocol is based on a study in endometrial cancer cells.[4]

Objective: To quantify the activity of cleaved caspase-3 as a marker of apoptosis.

Materials:

-

Cancer cell lines (e.g., KLE, EC-023)

-

This compound

-

Cleaved Caspase-3 ELISA Kit

-

Cell Lysis Buffer

-

Microplate Reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound for 14 hours.

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions to release cellular proteins.

-

ELISA Assay:

-

Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for cleaved caspase-3.

-

Incubate to allow binding of the target protein.

-

Wash the wells to remove unbound components.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells again.

-

Add the enzyme substrate and incubate to allow for color development.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of cleaved caspase-3.

Western Blot for Apoptotic Markers

Objective: To detect the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-Mcl-1, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate. Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Conclusion and Future Directions

The preclinical and emerging clinical data strongly support the role of this compound as a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action, centered on the inhibition of the master mitotic regulator PLK1, provides a clear rationale for its therapeutic application. The ability of this compound to synergize with standard-of-care chemotherapies and other targeted agents highlights its potential to overcome drug resistance and improve patient outcomes.

Future research should continue to explore the intricate molecular details of this compound-induced apoptosis, including the identification of predictive biomarkers to guide patient selection. Further investigation into novel combination strategies and the mechanisms of potential resistance will be crucial for optimizing the clinical application of this promising anti-cancer agent. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this compound and other PLK1 inhibitors for the treatment of cancer.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cardiffoncology.com [cardiffoncology.com]

- 9. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vitro Studies of Onvansertib: A Technical Guide

Introduction

Onvansertib (also known as NMS-P937, PCM-075, or NMS1286937) is an orally bioavailable and highly selective adenosine triphosphate (ATP) competitive inhibitor of Polo-like Kinase 1 (PLK1).[1][2][3][4] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, and cytokinesis.[2][5][6] Its overexpression is a common feature in a wide array of human cancers and is often associated with aggressive tumor behavior and poor prognosis.[5][6][7] Consequently, PLK1 has emerged as a promising therapeutic target.[6][8] this compound selectively binds to and inhibits PLK1, leading to a disruption of mitosis, G2/M cell-cycle arrest, and subsequent apoptosis in cancer cells.[1][3][8] This document provides a comprehensive overview of the preclinical in vitro studies of this compound, detailing its mechanism of action, anti-proliferative activity across various cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of PLK1.[2] This inhibition disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M phase.[5][8][9][10] This mitotic arrest ultimately triggers cellular stress and programmed cell death (apoptosis).[1][5][6][9] Preclinical studies have shown that this compound's inhibition of PLK1 affects several downstream signaling pathways implicated in cancer cell proliferation and survival. For instance, treatment with this compound has been shown to decrease the activity of the AKT/mTOR pathway and the β-catenin/c-Myc signaling pathway.[5][9][11]

Data Presentation: In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines, often at nanomolar concentrations.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| ARK-1 | Uterine Serous Carcinoma | 22.71 | [9] |

| SPEC-2 | Uterine Serous Carcinoma | 45.34 | [9] |

| A549 | Lung Adenocarcinoma | In nanomolar range | [5] |

| PC-9 | Lung Adenocarcinoma | In nanomolar range | [5] |

| Group 3 MB | Medulloblastoma | 4.90 - 6.0 | [8] |

| SHH MB | Medulloblastoma | 27.94 | [8] |

| NHA | Normal Human Astrocytes | 131.60 | [8] |

| A2780 | Ovarian Cancer | 42 | [1] |

| AmL-NS8 | Leukemia | 36 | [4] |

| General Panel | Various Solid Tumors & Hematologic Malignancies | < 100 nM for 60 of 137 cell lines | [4] |

Table 2: Effects of this compound on Cell Cycle Distribution

This compound treatment leads to a significant increase in the proportion of cells in the G2 phase of the cell cycle.

| Cell Line | Treatment Dose (nM) | Duration (h) | % of Cells in G2 Phase (Control) | % of Cells in G2 Phase (Treated) | Reference |

| ARK-1 | 25 | 24 | 31.75% | 42.50% | [9] |

| SPEC-2 | 50 | 24 | 21.10% | 49.52% | [9] |

| KLE | 50 | 24 | 14.5% | 31.6% | [10] |

| EC-023 | 50 | 24 | 16.3% | 28.7% | [10] |

Table 3: Effects of this compound on Other Cellular Processes in Uterine Serous Carcinoma Cells

| Cellular Process | Cell Line | Treatment Dose (nM) | % Inhibition/Change vs. Control | Reference |

| Colony Formation | ARK-1 | 25 | 96% decrease | [9] |

| Colony Formation | SPEC-2 | 50 | 98% decrease | [9] |

| Cellular Adhesion | ARK-1 | 25 | 21.5% decrease | [9] |

| Cellular Adhesion | SPEC-2 | 50 | 19.1% decrease | [9] |

| Cell Migration | ARK-1 | 25 | 2.17-fold increase in wound width | [9] |

Experimental Protocols

Standardized protocols are crucial for the in vitro evaluation of anticancer agents like this compound.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, while the CellTiter-Glo assay quantifies ATP, an indicator of metabolically active cells.

-

Protocol Outline:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1][5]

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 500 nM) and a vehicle control (DMSO).[5][9]

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator.[1][6][9]

-

Reagent Addition:

-

Data Acquisition: Measure the absorbance at 450 nm for the MTT assay using a spectrophotometer or luminescence for the CellTiter-Glo assay using a luminometer.[1][5]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results on a dose-response curve to determine the IC50 value using a sigmoidal fitting algorithm.[1]

-

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between cell cycle phases.

-

Protocol Outline:

-

Treatment: Culture cells and treat them with various concentrations of this compound for 24-48 hours.[5][9]

-

Harvesting: Collect the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).[5]

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[5]

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a PI staining solution containing RNase A. Incubate in the dark at room temperature for 10-30 minutes.[5]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.[5]

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate histograms and quantify the percentage of cells in the G1, S, and G2/M phases.[5]

-

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

-

Protocol Outline:

-

Cell Lysis: Treat cells with this compound for a specified duration (e.g., 6-24 hours), then wash with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11][12]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., PLK1, p-AKT, Cyclin B1, β-actin) overnight at 4°C.[5][9][11]

-

Secondary Antibody & Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

-

Summary of Cellular Effects

The in vitro data collectively demonstrate that this compound is a potent inhibitor of PLK1. Its mechanism of action translates into significant anti-cancer effects across various tumor types.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. cardiffoncology.com [cardiffoncology.com]

- 8. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer [frontiersin.org]

- 11. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 13. e-century.us [e-century.us]

Onvansertib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (PCM-075) is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Overexpressed in a multitude of human cancers, PLK1 is a critical mediator of mitotic progression, and its inhibition represents a promising therapeutic strategy.[1][4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound effects on cell cycle progression, DNA damage, and apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Introduction to this compound and PLK1

Polo-like kinase 1 (PLK1) is a master regulator of mitosis, involved in multiple key processes including mitotic entry, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][7] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[4][7] In many malignancies, PLK1 is overexpressed and its elevated levels often correlate with a poor prognosis.[1][5][6][8]

This compound is a highly selective, ATP-competitive inhibitor of PLK1.[2][9] By targeting PLK1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][9][10] This targeted approach has demonstrated significant anti-tumor activity in a range of preclinical models and is currently under investigation in multiple clinical trials.[2][11]

Mechanism of Action: this compound's Effect on Cell Cycle Progression

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of mitotic arrest, specifically at the G2/M phase of the cell cycle.[1][12] This arrest is a direct consequence of PLK1 inhibition and the subsequent disruption of critical mitotic events.

Induction of G2/M Arrest

Numerous studies have demonstrated that treatment with this compound leads to a significant accumulation of cells in the G2/M phase.[1][5][11][12] This is a hallmark of PLK1 inhibition. PLK1 is essential for the activation of the Cyclin B-CDK1 complex, which is the master regulator of entry into mitosis.[1] this compound's inhibition of PLK1 prevents the activation of this complex, thereby blocking cells from proceeding into mitosis.[1]

Key molecular events following this compound treatment include:

-

Increased Cyclin B levels: Cells arrested in G2/M often show an accumulation of Cyclin B.[1]

-

Decreased CDK1 activity: Inhibition of PLK1 leads to the loss of CDK1, a critical kinase for mitotic entry.[1]

-

Disrupted Spindle Assembly: PLK1 is crucial for the maturation of centrosomes and the formation of a functional bipolar spindle.[1][7][8] Inhibition of PLK1 by this compound leads to mitotic defects, including chromosome misalignment.[5]

Downstream Effects: DNA Damage and Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers cellular apoptosis.[1][11][13] This programmed cell death is characterized by the activation of caspases and the cleavage of key cellular substrates.

Furthermore, this compound has been shown to induce DNA damage.[1][11] This can be observed through the phosphorylation of H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.[1][11] The inhibition of PLK1 can also impair the DNA damage response, preventing cells from repairing DNA lesions before entering mitosis, thus leading to mitotic catastrophe.[5]

Key markers of this compound-induced apoptosis and DNA damage include:

-

Increased Cleaved PARP and Caspase-3: These are classic indicators of an active apoptotic cascade.[1]

-

Increased Annexin-V staining: This indicates the externalization of phosphatidylserine, an early apoptotic event.[1]

-

Increased γH2AX levels: This signifies the presence of DNA double-strand breaks.[11]

-

Modulation of Bcl-2 family proteins: this compound treatment has been associated with a decrease in the anti-apoptotic proteins Mcl-1 and Bcl-2, and an increase in the pro-apoptotic protein Bax.[11][12]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| D425 | Medulloblastoma (Group 3) | Low nanomolar range | [1] |

| D458 | Medulloblastoma (Group 3) | Low nanomolar range | [1] |

| AML cell lines | Acute Myeloid Leukemia | Nanomolar concentrations | [2] |

| NMS-1286937 | (Biochemical Assay) | 36 | [9] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound) | Reference |

| ARK-1 | 25 nM this compound | 31.75% | 42.50% | [12] |

| SPEC-2 | 50 nM this compound | 21.10% | 49.52% | [12] |

Table 2: Effect of this compound on Cell Cycle Distribution.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.

Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.

Caption: Workflow for analyzing this compound's effects on cancer cells.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the distribution of cells in different phases of the cell cycle following this compound treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16][17]

Western Blotting for Cell Cycle and Apoptosis Markers

This protocol details the detection of key proteins involved in cell cycle regulation and apoptosis following this compound treatment.

Materials:

-

Treated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice. Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.[18][19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin.[20][21][22]

Conclusion

This compound represents a promising targeted therapy that effectively disrupts cell cycle progression in cancer cells by inhibiting the master mitotic regulator, PLK1. Its mechanism of action, centered on inducing a robust G2/M arrest and subsequent apoptosis, is well-supported by preclinical data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this compound and other PLK1 inhibitors. As our understanding of the intricacies of cell cycle control in cancer continues to evolve, targeted agents like this compound will likely play an increasingly important role in the development of more effective and personalized cancer treatments.

References

- 1. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 10. targetedonc.com [targetedonc.com]

- 11. This compound exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits cell proliferation and increases sensitivity to paclitaxel in uterine serous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

- 22. addgene.org [addgene.org]

Onvansertib's Activity in Hematologic Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onvansertib (formerly PCM-075 or NMS-1286937) is an oral, highly selective, third-generation Polo-like kinase 1 (PLK1) inhibitor currently under investigation for the treatment of various solid and hematologic malignancies.[1][2] PLK1, a serine/threonine kinase, is a critical regulator of mitosis, and its overexpression is a common feature in many cancers, including acute myeloid leukemia (AML), where it is associated with poor prognosis.[3][4] this compound's mechanism of action involves the induction of mitotic arrest, leading to apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound in hematologic malignancies, with a focus on its mechanism of action, efficacy data, and relevant experimental protocols.

Mechanism of Action: PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a master regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression in cancer cells allows for uncontrolled cell division. This compound is an ATP-competitive inhibitor of PLK1, demonstrating high specificity for PLK1 over other kinases, including other members of the PLK family.[3] By inhibiting PLK1, this compound disrupts the mitotic process, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]

Recent research also suggests a role for PLK1 in DNA damage repair. This provides a rationale for combining this compound with DNA-damaging agents, as PLK1 inhibition may prevent cancer cells from repairing the damage induced by chemotherapy, thus enhancing its cytotoxic effects.

Signaling Pathway

The following diagram illustrates the central role of PLK1 in cell cycle progression and the mechanism of action for this compound.

Preclinical Activity

This compound has demonstrated potent in vitro and in vivo antitumor activity in preclinical models of hematologic malignancies, particularly in AML.

In Vitro Activity

This compound has shown significant anti-proliferative effects at nanomolar concentrations in various hematologic cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 15 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 20 | [3] |

| HL-60 | Acute Myeloid Leukemia | 25 | [3] |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | <10 | [7] |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | <10 | [7] |

Note: This table represents a selection of available data. IC50 values can vary depending on the assay conditions.

In Vivo Activity

In xenograft models of AML, this compound has demonstrated significant tumor growth inhibition and has been shown to enhance the antitumor activity of cytarabine.[3] In a disseminated AML model, the combination of this compound and cytarabine led to a significant increase in the survival of the animals.[8]

Clinical Activity in Hematologic Malignancies

The clinical development of this compound in hematologic malignancies has primarily focused on Acute Myeloid Leukemia (AML), particularly in the relapsed or refractory setting.

Acute Myeloid Leukemia (AML)

A Phase Ib/II clinical trial (NCT03303339) has evaluated this compound in combination with either low-dose cytarabine (LDAC) or decitabine in patients with relapsed or refractory AML.[9][10][11]

Table 2: Summary of Clinical Efficacy of this compound in Relapsed/Refractory AML (Decitabine Combination Arm)

| Endpoint | Result | Reference |

| Phase Ib | ||

| Maximum Tolerated Dose (MTD) | 60 mg/m² | [9][10] |

| Objective Response Rate (ORR) (CR/CRi) | 24% (5/21 evaluable patients) | [9][10] |

| Phase Ib/II (Updated Analysis) | ||

| Complete Remission/Complete Remission with incomplete hematologic recovery (CR/CRi) | 20% (9/45 patients) | [2][12] |

| Notable Finding | 55% of responders had a mutation in a splicing factor. | [2][12] |

| Durable Responses | Four patients remained on treatment with response durations of 9, 10, 17, and 20 months, respectively. | [12] |

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery.

The combination of this compound and decitabine was generally well-tolerated, with the most common grade 3/4 adverse events being related to myelosuppression, which is expected with this class of agents.[9] A key finding from these studies was the correlation between a decrease in mutant circulating tumor DNA (ctDNA) during the first cycle of therapy and clinical response.[9]

Other Hematologic Malignancies

Preclinical studies have suggested potential synergy of this compound with other agents in lymphomas.[13] However, clinical data on the activity of this compound in other hematologic malignancies such as Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML), and Multiple Myeloma (MM) are limited at this time. Further investigation in these areas is warranted.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Seed hematologic malignancy cell lines in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[14]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[8][15][16]

In Vivo Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound.

Protocol:

-

Subcutaneously implant a suspension of human hematologic malignancy cells (e.g., AML cell lines) into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at a predetermined dose and schedule. A control group should receive a vehicle control.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[8][17]

Future Directions

The promising clinical activity of this compound in combination with decitabine for relapsed/refractory AML has paved the way for further investigation. The identification of splicing factor mutations as a potential predictive biomarker warrants further exploration to enable patient stratification.[2][12]

Future research should also focus on:

-

Evaluating this compound in other hematologic malignancies where PLK1 is overexpressed.

-

Investigating novel combination strategies with other targeted agents or immunotherapies.

-

Elucidating mechanisms of resistance to this compound to develop strategies to overcome them.

Conclusion

This compound is a promising, orally bioavailable PLK1 inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies, most notably in AML. Its targeted mechanism of action and manageable safety profile, particularly in combination with hypomethylating agents, make it a valuable candidate for further development. Continued research is crucial to fully realize the therapeutic potential of this compound across a broader spectrum of hematologic cancers.

References

- 1. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML - BioSpace [biospace.com]

- 2. cardiffoncology.com [cardiffoncology.com]

- 3. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Polo-like kinase 1 inhibitor this compound represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. A Phase Ib Study of this compound, a Novel Oral PLK1 Inhibitor, in Combination Therapy for Patients with Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]

- 12. Cardiff Oncology Presents Data at ASH Demonstrating the Safety and Anti-Leukemic Activity of this compound in Patients with Relapsed/Refractory AML [prnewswire.com]

- 13. Cardiff Oncology Enters Agreement with PoC Capital to Fund Phase 2 Clinical Trial of this compound in KRAS-Mutated Metastatic Colorectal Cancer (mCRC) [prnewswire.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. xtalks.com [xtalks.com]

The Role of PLK1 Overexpression in Acute Myeloid Leukemia and the Therapeutic Potential of Onvansertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key driver of AML pathogenesis is the overexpression of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle regulation. This technical guide provides an in-depth overview of the role of PLK1 overexpression in AML and explores the therapeutic potential of Onvansertib, a selective PLK1 inhibitor. We will delve into the molecular pathways involving PLK1, present quantitative data on its overexpression and the efficacy of this compound, detail relevant experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.

Introduction: PLK1 - A Master Regulator of Mitosis Hijacked in AML

Polo-like Kinase 1 (PLK1) is a critical orchestrator of cell division, with pivotal roles in centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][2] Its expression is tightly regulated in normal cells, peaking during the G2 and M phases of the cell cycle.[1] However, in many cancers, including AML, PLK1 is frequently overexpressed, contributing to uncontrolled cell proliferation and genomic instability.[3][4]

Studies have demonstrated that PLK1 is highly expressed in leukemic cell lines and is overexpressed in a majority of AML patient samples when compared to normal hematopoietic progenitors.[3][4] This overexpression is not merely a reflection of high proliferation rates but appears to be a fundamental aspect of leukemogenesis.[1] The dependence of AML cells on elevated PLK1 levels for their proliferation and survival makes it an attractive therapeutic target.[3] Inhibition of PLK1 has been shown to preferentially block the proliferation of leukemic cells while having a lesser effect on normal hematopoietic progenitors.[3]

This compound: A Selective PLK1 Inhibitor

This compound (formerly PCM-075 or NMS-1286937) is an orally bioavailable, highly selective, and ATP-competitive inhibitor of PLK1.[2][5] Its mechanism of action involves the disruption of mitotic processes, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1.[2][5] this compound has demonstrated potent anti-tumor activity in preclinical models of both solid and hematologic malignancies, including AML.[2]

Quantitative Data

PLK1 Overexpression in AML

The overexpression of PLK1 in AML is a well-documented phenomenon. Quantitative analysis of both mRNA and protein levels reveals a significant upregulation in patient samples compared to healthy controls.

| Parameter | AML Patients | Healthy Donors/Normal Bone Marrow (NBM) | Reference |

| PLK1 Protein Expression | 73.3% (11/15) of pediatric AML samples showed high expression | 0% (0/12) of NBM samples showed high expression | [6] |

| PLK1 mRNA Expression (Relative Quantification) | Significantly higher in pediatric AML samples (mean ± SD: 82.95 ± 110.28) | Significantly lower in NBM/ITP control samples (mean ± SD: 6.36 ± 6.35) | [6] |

| PLK1 Expression in Adult AML | Found to be overexpressed in the majority of patient blast cells | Low expression in bone marrow and peripheral blood mononuclear cells, and in normal CD34-positive progenitor cells | [1] |

This compound In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, including those of hematologic origin.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780 | Ovarian Carcinoma | 42 | [7] |

| Group 3 Medulloblastoma | Medulloblastoma | 4.90 - 6 | [8] |

| SHH Medulloblastoma | Medulloblastoma | up to 27.94 | [8] |

| Hematologic Tumor Cell Lines (Various) | Leukemia/Lymphoma | See referenced figure for specific values | [9] |

This compound Clinical Trial Data (Phase Ib, NCT03303339)

A Phase Ib clinical trial investigated this compound in combination with decitabine or low-dose cytarabine (LDAC) in patients with relapsed or refractory (R/R) AML.[2]

Dose Escalation and Maximum Tolerated Dose (MTD):

| Combination Arm | This compound Dose Levels Investigated (mg/m²) | MTD Established (mg/m²) | Reference |

| This compound + Decitabine | 12, 18, 27, 40, 60, 90 | 60 | [2] |

| This compound + LDAC | 12, 18, 27, 40, 60 | Not specified in the same detail | [2] |

Clinical Response in the this compound + Decitabine Arm:

| Response Metric | Value | Patient Population | Reference |

| Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) | 24% (5 of 21 evaluable patients) | R/R AML patients treated with this compound + Decitabine | [2] |

| CR/CRi (Updated Analysis) | 20% (9 of 45 patients) | R/R AML patients (Phase 1b and 2) | [10] |

| Responders with Splicing Factor Mutations | 55% of responders had a mutation in a splicing factor | R/R AML patients who achieved CR/CRi | [10] |

Characteristics of CR/CRi Patients (n=6 from an early analysis): [11]

-

Median Age: 72 years (range: 51-76)

-

Prior Treatments: 4 had relapsed/were refractory to intensive chemotherapy; 2 were treatment-naïve for AML but had received hypomethylating agents for MDS.

-

Cytogenetic Risk: Intermediate (n=4), Adverse (n=2)

-

Key Mutations: NRAS, SRSF2, FLT3-ITD, SF3B1, DNMT3A, IDH2

Experimental Protocols

Western Blotting for PLK1 Expression in AML Cells

This protocol outlines the detection of PLK1 protein levels in AML cell lysates.

1. Cell Lysate Preparation:

- Wash cultured AML cells (e.g., 1-5 x 10⁶ cells) with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells in ice-cold RIPA buffer (or similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.

- Incubate on ice for 30 minutes with periodic vortexing.

- Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

- Collect the supernatant containing the protein extract.

- Determine the protein concentration using a BCA or Bradford protein assay.[12]

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

- Separate the proteins on a 4-12% SDS-polyacrylamide gel.

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for PLK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane again three times for 10 minutes each with TBST.

4. Detection:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

- Visualize the protein bands using a chemiluminescence imaging system.

- Normalize PLK1 band intensity to a loading control protein (e.g., GAPDH or β-actin).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for quantifying apoptosis in AML cells following treatment with this compound.

1. Cell Treatment and Harvesting:

- Seed AML cells at a density of 2 x 10⁵ cells/well in a 6-well plate.

- Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

- Harvest the cells, including any floating cells in the medium, by centrifugation.[13]

2. Staining:

- Wash the cells once with cold PBS.

- Resuspend the cell pellet in 1X Annexin V binding buffer.

- Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.[14]

- Incubate the cells for 15-20 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

- Analyze the stained cells on a flow cytometer.

- Excite the fluorochromes with the appropriate lasers and collect the emission signals.

- Gate on the cell population of interest, excluding debris.

- Differentiate cell populations based on their staining profile:

- Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualizations

PLK1 Signaling in AML

Caption: PLK1 signaling pathway in AML and the mechanism of this compound.

Experimental Workflow for this compound Efficacy Testing

Caption: Experimental workflow for evaluating the efficacy of this compound.

The Logic of PLK1-Targeted Therapy in AML

Caption: The therapeutic rationale for targeting PLK1 in AML with this compound.

Conclusion

The overexpression of PLK1 is a significant contributor to the pathogenesis of AML, presenting a clear therapeutic vulnerability. This compound, as a selective PLK1 inhibitor, has demonstrated promising preclinical and clinical activity, inducing cell cycle arrest and apoptosis in AML cells. The data from the Phase Ib trial, particularly the responses observed in combination with decitabine in a heavily pre-treated patient population, underscore the potential of this therapeutic strategy. Further investigation, including ongoing Phase II trials, will be crucial in fully defining the role of this compound in the treatment landscape of AML. The use of biomarkers, such as the phosphorylation status of the PLK1 substrate TCTP and circulating tumor DNA, may aid in identifying patients most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding for researchers and clinicians working to advance novel therapies for this challenging disease.

References

- 1. Targeting polo-like kinase 1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Polo-like kinase 1 is overexpressed in acute myeloid leukemia and its inhibition preferentially targets the proliferation of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. A novel PLK1 inhibitor this compound effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound in Combination With Either Low-dose Cytarabine or Decitabine in Adult Patients With Acute Myeloid Leukemia (AML) [clin.larvol.com]

- 11. cardiffoncology.com [cardiffoncology.com]

- 12. origene.com [origene.com]

- 13. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Onvansertib's Impact on Tumor Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onvansertib (also known as NMS-P937 or PCM-075) is an orally bioavailable and highly selective adenosine triphosphate (ATP)-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[3][4][5][6] Its overexpression is a common feature in numerous malignancies and is often associated with increased aggressiveness and poor prognosis.[1][3][7] this compound's mechanism of action centers on the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4] This technical guide provides an in-depth overview of this compound's effects on tumor cell proliferation, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.

Core Mechanism of Action: PLK1 Inhibition